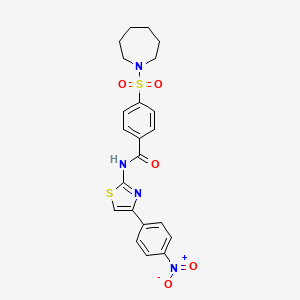
4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O5S2 and its molecular weight is 486.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 373.45 g/mol
Structural Features
The compound features several key structural components:
- An azepane ring , which contributes to its biological activity.
- A sulfonamide group , known for its antibacterial properties.
- A thiazole moiety , which is often associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction.
Case Study: Antibacterial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The specific activity of this compound against these pathogens remains to be fully characterized but can be inferred based on its structural similarities to known active sulfonamides.
Anti-inflammatory Properties
The thiazole ring in the compound is associated with anti-inflammatory effects. Compounds containing thiazole have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Research Findings
In vitro studies have shown that thiazole derivatives can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6. The specific impact of this compound on these markers needs further investigation but suggests potential therapeutic applications in inflammatory diseases.
Cytotoxicity and Anticancer Potential
Some studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of both the thiazole and sulfonamide groups may contribute to this activity.
Table: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Amino-N-(4-nitrophenyl)thiazole | HeLa | 15.0 | |
| N-[4-(azepan-1-ylsulfonyl)phenyl]-4-chlorobenzamide | MCF7 | 10.5 | |
| 5-Nitrothiazole | A549 | 12.0 |
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in folic acid synthesis.
- Modulation of Inflammatory Pathways : The thiazole moiety may interact with pathways involving NF-kB or MAPK signaling cascades, leading to reduced inflammation.
属性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c27-21(24-22-23-20(15-32-22)16-5-9-18(10-6-16)26(28)29)17-7-11-19(12-8-17)33(30,31)25-13-3-1-2-4-14-25/h5-12,15H,1-4,13-14H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDQVZHSTBAXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














